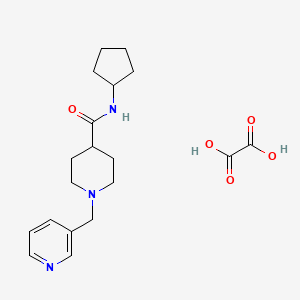
N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate, also known as JNJ-1939263, is a small molecule antagonist of the orexin 1 receptor. Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep and wakefulness, feeding behavior, and reward processing. JNJ-1939263 has been studied for its potential use in the treatment of sleep disorders, addiction, and obesity.
Mecanismo De Acción
N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate is a selective antagonist of the orexin 1 receptor. Orexin 1 receptors are primarily located in the hypothalamus and are involved in the regulation of sleep and wakefulness. This compound binds to the orexin 1 receptor and blocks the effect of orexin, leading to a reduction in wakefulness and an increase in sleep time.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on sleep and wakefulness. In animal models, this compound has been shown to increase sleep time and reduce wakefulness. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate has several advantages for use in laboratory experiments. It is a highly selective antagonist of the orexin 1 receptor, which makes it a useful tool for studying the role of orexin 1 receptors in various physiological processes. However, this compound has some limitations as well. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has poor solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate. One potential application is in the treatment of sleep disorders, particularly insomnia. This compound has been shown to increase sleep time and reduce wakefulness in animal models, which suggests that it may be a useful treatment for insomnia. Another potential application is in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine-seeking behavior in animal models, which suggests that it may be a useful treatment for addiction. Finally, this compound may have potential applications in the treatment of obesity. Orexin receptors are involved in the regulation of feeding behavior, and this compound has been shown to reduce food intake in animal models, which suggests that it may be a useful treatment for obesity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to reduce wakefulness and increase sleep time in animal models. It has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C2H2O4/c21-17(19-16-5-1-2-6-16)15-7-10-20(11-8-15)13-14-4-3-9-18-12-14;3-1(4)2(5)6/h3-4,9,12,15-16H,1-2,5-8,10-11,13H2,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXAYFTUGTKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)
![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
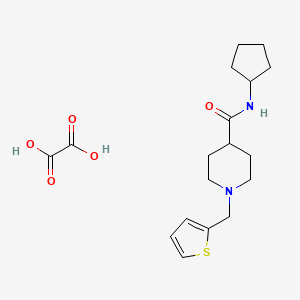
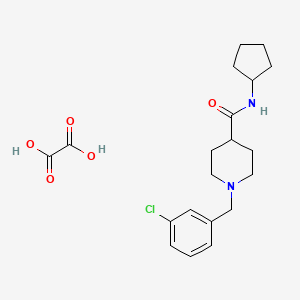
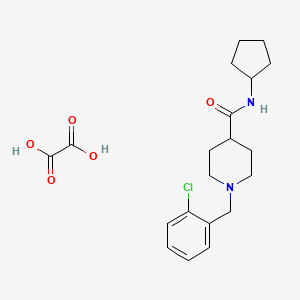
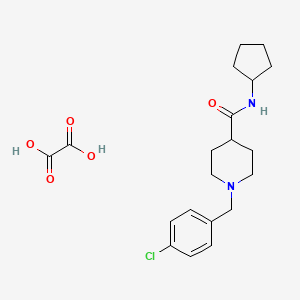
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)